

Biotin-PEG4-Azide molecular weight and formula

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Compound of Interest

Compound Name: Biotin-PEG4-Azide

Cat. No.: B2708195

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Technical Guide: Biotin-PEG4-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Biotin-PEG4-Azide**, a key reagent in modern bioconjugation and drug development. It details the molecule's physicochemical properties, a common experimental protocol for its application, and a visual representation of its use in bioorthogonal chemistry.

Core Compound Specifications

Biotin-PEG4-Azide is a heterobifunctional linker that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and an azide group for covalent ligation via "click chemistry".[1][2]



Property	Data	Reference(s)
Molecular Weight	488.6 g/mol	[1][3]
Chemical Formula	C20H36N6O6S	[3]
CAS Number	1309649-57-7	
Appearance	White to light yellow solid	-
Purity	≥95% (HPLC)	-
Solubility	DMSO, DMF	_
Storage Conditions	-20°C, protected from light	-

Experimental Protocol: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the biotinylation of an alkyne-modified protein using **Biotin-PEG4-Azide**.

- I. Materials Required:
- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- Biotin-PEG4-Azide
- Anhydrous DMSO
- Copper(II) sulfate (CuSO₄)
- Sodium Ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
- Desalting column
- Microcentrifuge tubes



II. Preparation of Stock Solutions:

- Biotin-PEG4-Azide: Prepare a 10 mM stock solution in anhydrous DMSO.
- Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
- Sodium Ascorbate: Prepare a 50 mM stock solution in deionized water. This solution should be made fresh immediately before use.
- TBTA (or other ligand): Prepare a 1.7 mM stock solution in a 1:4 (v/v) mixture of DMSO and tert-butanol.

III. Labeling Reaction Procedure:

- In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in a suitable reaction buffer.
- Add a 10- to 20-fold molar excess of the 10 mM Biotin-PEG4-Azide stock solution to the protein solution.
- Prepare a catalyst premix by combining the copper(II) sulfate and TBTA solutions.
- Add the catalyst premix to the reaction mixture.
- Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.

IV. Purification of the Biotinylated Protein:

 Following incubation, remove the excess, unreacted Biotin-PEG4-Azide and copper catalyst using a desalting column equilibrated with the desired buffer.

V. Confirmation of Biotinylation:

 The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2carboxylic acid) assay or by Western blot analysis using streptavidin conjugated to an

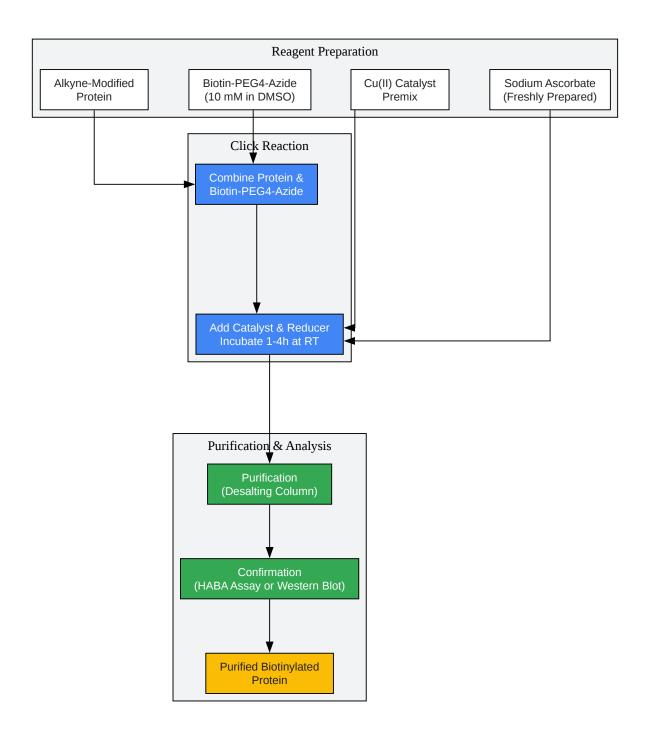


enzyme (e.g., HRP) or a fluorophore.

Workflow for Protein Biotinylation

The following diagram illustrates the experimental workflow for labeling an alkyne-modified protein with **Biotin-PEG4-Azide**.





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Biotin-PEG4-Azide Protein Labeling Workflow



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References

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